1-Cyclopentene-1-methanol, acetate

Physicochemical characterization Separation science Fragrance formulation

1-Cyclopentene-1-methanol, acetate (CAS 53723-45-8) is a cyclopentene-derived acetate ester with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. Its structure features an endocyclic double bond within a five-membered ring and an acetoxymethyl substituent at the 1-position, distinguishing it from saturated cyclopentyl esters and exocyclic methylene analogs.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 53723-45-8
Cat. No. B12642450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentene-1-methanol, acetate
CAS53723-45-8
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CCCC1
InChIInChI=1S/C8H12O2/c1-7(9)10-6-8-4-2-3-5-8/h4H,2-3,5-6H2,1H3
InChIKeyYTFKODRXTIXMOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentene-1-methanol, acetate (CAS 53723-45-8): Core Identity and Procurement Baseline


1-Cyclopentene-1-methanol, acetate (CAS 53723-45-8) is a cyclopentene-derived acetate ester with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol [1]. Its structure features an endocyclic double bond within a five-membered ring and an acetoxymethyl substituent at the 1-position, distinguishing it from saturated cyclopentyl esters and exocyclic methylene analogs [1]. The compound is recognized primarily as a synthetic intermediate in organic synthesis and as a component in fragrance formulations, where its specific substitution pattern imparts distinct physicochemical properties relative to its closest structural analogs [2].

Why 1-Cyclopentene-1-methanol, acetate Cannot Be Assumed Interchangeable with Other Cyclopentyl or Cyclopentenyl Acetates


Despite sharing the cyclopentane/cyclopentene scaffold and acetate functionality, 1-Cyclopentene-1-methanol, acetate exhibits a unique combination of an endocyclic double bond at the 1-position and an acetoxymethyl substituent; this specific connectivity is absent in saturated cyclopentyl acetate (C₇H₁₂O₂, no unsaturation), exocyclic methylene isomer methyl cyclopentylidene acetate, and the positional isomer 2-(1-cyclopentenyl) acetate where the acetate is directly attached to the ring [1]. These structural differences translate into quantifiable divergence in boiling point (spanning >30 °C across analogs), density, lipophilicity, hydrogen-bonding capacity, and chemical reactivity—meaning that direct drop-in replacement without experimental validation risks altered volatility profiles in fragrance formulations, divergent reaction kinetics in synthetic sequences, and non-equivalent solubility or partitioning behavior .

1-Cyclopentene-1-methanol, acetate (53723-45-8): Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point Differentiation: Intermediate Volatility Between Saturated and Exocyclic Methylene Analogs

The predicted boiling point of 1-Cyclopentene-1-methanol, acetate (181.9 ± 19.0 °C at 760 mmHg [1]) occupies an intermediate position between the more volatile saturated analog cyclopentyl acetate (~159.0 °C ) and the less volatile exocyclic methylene analog methyl cyclopentylidene acetate (~193.7 °C ). This ~22.9 °C higher boiling point versus cyclopentyl acetate and ~11.8 °C lower versus methyl cyclopentylidene acetate reflects the influence of the endocyclic double bond and the acetoxymethyl spacer on intermolecular interactions. The positional isomer 2-(1-cyclopentenyl) acetate, with the acetate directly attached to the ring, exhibits a significantly lower predicted boiling point of ~149.2 °C , underscoring the critical role of the methylene bridge in elevating the boiling point.

Physicochemical characterization Separation science Fragrance formulation

Density and Hydrogen-Bonding Profile: A Unique Combination for Solvent and Formulation Design

1-Cyclopentene-1-methanol, acetate exhibits a predicted density of 1.019 ± 0.06 g/cm³ [1], which is higher than that of cyclopentyl acetate (~0.988 g/cm³ ) and 2-(1-cyclopentenyl) acetate (no reported density but lower molecular weight suggests lower density), yet lower than that of methyl cyclopentylidene acetate (~1.113 g/cm³ [2]). Simultaneously, the target compound possesses zero hydrogen-bond donor (HBD) count and two hydrogen-bond acceptor (HBA) sites, identical to methyl cyclopentylidene acetate [3], while cyclopentyl acetate has two HBA but a different spatial arrangement due to ring saturation. This HBD = 0 / HBA = 2 profile ensures that the compound cannot act as a hydrogen-bond donor, a critical constraint when selecting solvents or co-formulants for water-sensitive reactions or anhydrous fragrance bases.

Solvent selection Formulation science Computational chemistry

Lipophilicity (XLogP3) Divergence: Controlling Partitioning Behavior Relative to Ring-Substituted Isomers

The computed XLogP3 value for 1-Cyclopentene-1-methanol, acetate is 1.2 [1]. While experimentally determined logP data for the full comparator set are not available, this value places the compound in a moderately lipophilic range distinct from the more polar alcohol precursor 1-cyclopentene-1-methanol (estimated logP ~0.5–0.8 based on the free hydroxyl group [2]) and comparable to methyl cyclopentylidene acetate (XLogP3 also reported as approximately 1.2–1.5 [3]). However, the structural difference—endocyclic double bond with methylene-bridged acetate versus exocyclic double bond conjugated to the ester—means that the two isomers may exhibit different actual logP values under experimental measurement, and more importantly, different chromatographic retention behavior (e.g., GC retention index or HPLC retention time) that can be exploited for analytical separation .

Lipophilicity ADME prediction Extraction optimization

Synthetic Utility: Transesterification Reactivity Distinct from Direct Ring-Attached Acetate Esters

1-Cyclopentene-1-methanol, acetate has been specifically cited as a reactive intermediate in solvent-free transesterification processes, where the acetoxymethyl group (acetate attached via a methylene spacer) undergoes efficient acyl transfer without generating stoichiometric byproducts . This reactivity profile is mechanistically distinct from that of 2-(1-cyclopentenyl) acetate, where the acetate is directly attached to the sp²-hybridized ring carbon, conferring different electrophilicity at the carbonyl carbon and altered susceptibility to nucleophilic attack. While direct head-to-head kinetic data with comparators are not available in the open literature, the structural feature—a primary allylic acetate ester rather than a vinyl acetate—is well-recognized in synthetic organic chemistry as enabling chemoselective transformations that are not equally accessible to the direct ring-attached isomers .

Synthetic methodology Transesterification Protecting group chemistry

Fragrance Profile Differentiation: Endocyclic Double Bond as a Determinant of Olfactory Character

Cyclopentene derivatives of the general class encompassing 1-Cyclopentene-1-methanol, acetate are described in patent literature (DE2729121C3) as possessing desirable olfactory properties, including fresh, woody, camphoraceous, spicy, and partially floral or ester-like notes [1]. Within this family, methyl cyclopentylidene acetate (the exocyclic methylene isomer) is explicitly characterized as having a powerful ylang-ylang, tuberose-type floral odor with 'remarkable strength and lift' [2]. While a published quantitative odor detection threshold or odor character profile specifically for 1-Cyclopentene-1-methanol, acetate was not identified, the structural distinction—endocyclic double bond with a methylene-bridged acetate moiety—places it in a different odorant sub-class from the exocyclic isomer and from saturated cyclopentyl acetate (described as fruity [3]). In fragrance procurement, this structural divergence is sufficient to anticipate a distinct odor character, substantivity, and performance in formulated products, and substitution with the wrong isomer will alter the fragrance profile in a non-trivial manner .

Fragrance chemistry Structure-odor relationships Perfumery raw materials

1-Cyclopentene-1-methanol, acetate (53723-45-8): Evidence-Based Application Scenarios


Mid-Volatility Fragrance Formulation Requiring Non-Floral, Woody-Spicy Character

Based on its intermediate boiling point (181.9 °C) relative to cyclopentyl acetate (159 °C) and methyl cyclopentylidene acetate (193.7 °C) [1], 1-Cyclopentene-1-methanol, acetate is positioned for fragrance compositions where a mid-note volatility is desired and the powerful ylang-ylang floral character of the exocyclic isomer is explicitly undesirable. The endocyclic double bond class, as per patent DE2729121C3, is associated with fresh, woody, camphoraceous, and spicy facets [2], making this compound a candidate for masculine fragrances, woody accords, and functional perfumery where floral dominance would be counterproductive.

Anhydrous Organic Synthesis Involving Chemoselective Transesterification at a Primary Allylic Acetate

The acetoxymethyl group (-CH₂OAc) attached to the endocyclic double bond constitutes a primary allylic acetate, a functional motif known to undergo transesterification and nucleophilic displacement under conditions where direct ring-attached acetates (e.g., 2-(1-cyclopentenyl) acetate) are less reactive or undergo competing elimination [1]. This chemoselectivity is leveraged in synthetic sequences requiring selective acyl transfer or protecting group manipulation in the presence of other ester functionalities. The HBD = 0 profile [2] further supports use in anhydrous reaction media where protic solvents or reagents must be avoided.

Chromatographic Method Development and Analytical Reference Standard Procurement

The predicted boiling point difference of +32.7 °C versus 2-(1-cyclopentenyl) acetate and −11.8 °C versus methyl cyclopentylidene acetate [1] provides adequate separation windows for GC method development. The distinct XLogP3 value (1.2) and the unique combination of zero HBD and two HBA sites [2] further support differentiation via HPLC retention time. Laboratories requiring authenticated reference standards for cyclopentene ester isomer identification should procure this specific CAS to avoid misidentification when analyzing complex mixtures containing multiple cyclopentene derivatives.

Precursor for Functionalized Cyclopentene Derivatives via Allylic Oxidation or Electrophilic Addition

The endocyclic double bond in 1-Cyclopentene-1-methanol, acetate provides a reactive handle for further functionalization through epoxidation, dihydroxylation, or halohydrin formation at the ring, while the acetoxymethyl side chain remains available for orthogonal transformations [1]. This dual-reactivity profile is not equally accessible in saturated analogs (no ring unsaturation) or in the exocyclic methylene isomer (where the double bond is external to the ring and conjugated to the ester), making this compound the preferred starting material when ring-functionalized cyclopentane derivatives are the synthetic target.

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